2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also contains an acetamide group and a chlorophenyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine derivatives with carbon disulfide can lead to the formation of triazole rings.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, where a chlorine atom is substituted onto a phenyl ring.
Attachment of the Acetamide Group: The acetamide group can be introduced through acylation reactions, where an acyl group is added to the nitrogen atom of the triazole ring.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the acetamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom on the phenyl ring.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other triazole derivatives, which have applications in various fields such as materials science and catalysis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of enzymes involved in cell division, leading to the inhibition of cancer cell growth. The triazole ring and the chlorophenyl group are key structural features that contribute to the compound’s biological activity.
Comparison with Similar Compounds
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: This compound has a thiadiazole ring instead of a triazole ring, which affects its chemical and biological properties.
2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole: This compound has an oxadiazole ring, which also influences its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
678541-95-2 |
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Molecular Formula |
C10H10ClN5OS |
Molecular Weight |
283.74 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C10H10ClN5OS/c11-7-3-1-6(2-4-7)9-14-15-10(16(9)13)18-5-8(12)17/h1-4H,5,13H2,(H2,12,17) |
InChI Key |
ZHBKVLDGBZNRSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)N)Cl |
Origin of Product |
United States |
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